
3-Cyclobutoxy-4-(difluoromethoxy)benzoyl Chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Cyclobutoxy-4-(difluoromethoxy)benzoyl Chloride is a chemical compound with the molecular formula C12H12ClF2O3. It is a derivative of benzoic acid and is characterized by the presence of cyclobutoxy and difluoromethoxy groups attached to the benzoyl chloride moiety. This compound is primarily used in scientific research and has various applications in chemistry, biology, and industry.
Métodos De Preparación
The synthesis of 3-Cyclobutoxy-4-(difluoromethoxy)benzoyl Chloride typically involves the reaction of 3-Cyclobutoxy-4-(difluoromethoxy)benzoic acid with thionyl chloride (SOCl2) or oxalyl chloride (COCl)2. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acid chloride. The general reaction scheme is as follows:
3-Cyclobutoxy-4-(difluoromethoxy)benzoic acid+SOCl2→3-Cyclobutoxy-4-(difluoromethoxy)benzoyl Chloride+SO2+HCl
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity of the final product.
Análisis De Reacciones Químicas
3-Cyclobutoxy-4-(difluoromethoxy)benzoyl Chloride undergoes various chemical reactions, including:
Nucleophilic Substitution: The compound can react with nucleophiles such as amines, alcohols, and thiols to form corresponding amides, esters, and thioesters.
Hydrolysis: In the presence of water or aqueous base, the compound can hydrolyze to form 3-Cyclobutoxy-4-(difluoromethoxy)benzoic acid.
Reduction: The compound can be reduced to form the corresponding alcohol or aldehyde, depending on the reducing agent used.
Common reagents and conditions used in these reactions include bases like sodium hydroxide (NaOH) for hydrolysis, and reducing agents like lithium aluminum hydride (LiAlH4) for reduction. Major products formed from these reactions include amides, esters, thioesters, and the parent benzoic acid.
Aplicaciones Científicas De Investigación
3-Cyclobutoxy-4-(difluoromethoxy)benzoyl Chloride has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions.
Medicine: It is investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: The compound is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 3-Cyclobutoxy-4-(difluoromethoxy)benzoyl Chloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as an inhibitor or modulator of these targets, affecting various biochemical pathways. For example, it may inhibit the activity of certain enzymes by forming covalent bonds with active site residues, thereby blocking substrate access and catalytic activity.
Comparación Con Compuestos Similares
3-Cyclobutoxy-4-(difluoromethoxy)benzoyl Chloride can be compared with other similar compounds, such as:
3-Cyclobutoxy-4-(difluoromethoxy)benzoic Acid: This compound is the parent acid of the benzoyl chloride derivative and shares similar structural features.
4-(Difluoromethoxy)benzoyl Chloride: This compound lacks the cyclobutoxy group and has different reactivity and applications.
3-Cyclobutoxybenzoic Acid: This compound lacks the difluoromethoxy group and has different chemical properties and uses.
The uniqueness of this compound lies in its combination of cyclobutoxy and difluoromethoxy groups, which confer specific chemical reactivity and biological activity.
Propiedades
Fórmula molecular |
C12H11ClF2O3 |
|---|---|
Peso molecular |
276.66 g/mol |
Nombre IUPAC |
3-cyclobutyloxy-4-(difluoromethoxy)benzoyl chloride |
InChI |
InChI=1S/C12H11ClF2O3/c13-11(16)7-4-5-9(18-12(14)15)10(6-7)17-8-2-1-3-8/h4-6,8,12H,1-3H2 |
Clave InChI |
VZTSTGQUMQKENL-UHFFFAOYSA-N |
SMILES canónico |
C1CC(C1)OC2=C(C=CC(=C2)C(=O)Cl)OC(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(2R)-2-methyl-3-oxo-N-[4-(phenylsulfamoyl)phenyl]-4H-1,4-benzothiazine-6-carboxamide](/img/structure/B13843426.png)
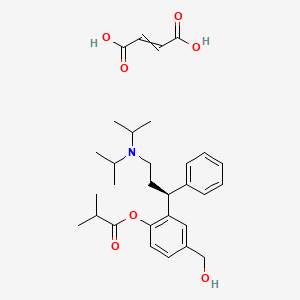
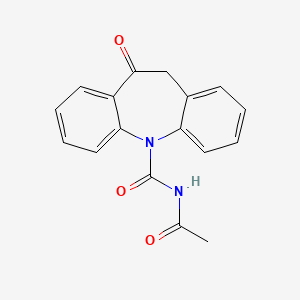
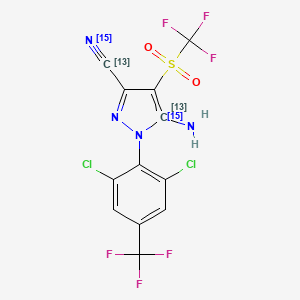
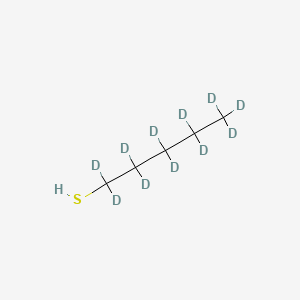






![[(2S)-1-chloro-3-hexadecanoyloxypropan-2-yl] (9Z,12Z,15E)-octadeca-9,12,15-trienoate](/img/structure/B13843498.png)
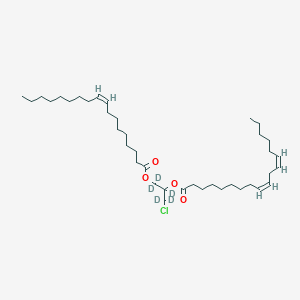
![5-amino-1-[(2-chlorophenyl)methyl]-1H-pyrazole-4-carboxamide](/img/structure/B13843515.png)
